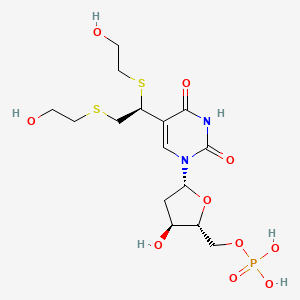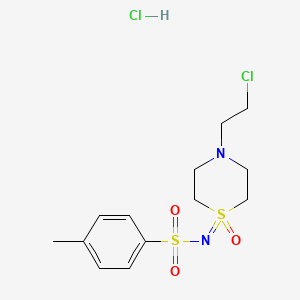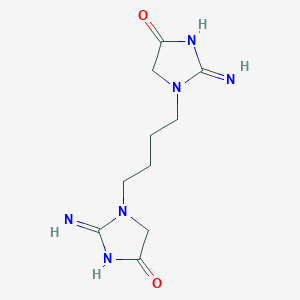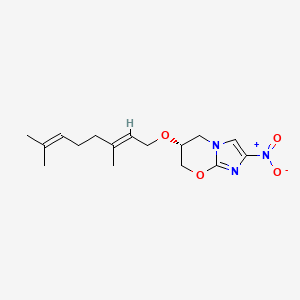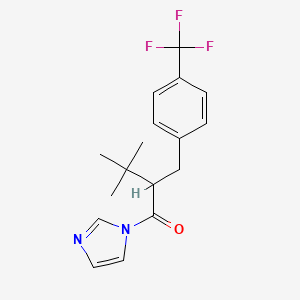![molecular formula C27H27N5O6 B12940298 (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the tetrahydrofuran moiety: This is achieved through a series of reactions, including esterification and protection/deprotection steps.
Introduction of the 4-methylbenzoate groups: This final step involves esterification reactions using 4-methylbenzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:
- This compound
- This compound
The uniqueness of the compound lies in its specific substituents and stereochemistry, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C27H27N5O6 |
|---|---|
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
[(2R,3S,5S)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22-/m0/s1 |
Clave InChI |
JLUHRVVKEOKCHA-BDTNDASRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
